Alvimopan
Overview
Description
Alvimopan is a medication used to help restore normal bowel function in patients who have just had bowel resection surgery . It is a peripherally acting mu-opioid receptor antagonist . It is also used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period .
Synthesis Analysis
The synthesis of Alvimopan involves several chemical reactions. One method involves using Compound VI as a reaction raw material. In a three-necked flask, 50g (1.0eq) of raw material VI 1 is added, then 300ml of ethanol and 5g of Pd/C catalyst are added. The system is kept under a hydrogen atmosphere and maintained at a constant temperature of 56 ℃ overnight. After the reaction is complete, diatomite filtration is used, and the product is concentrated to obtain a light yellow oily liquid VII 1, with a productive rate of about 98% .
Molecular Structure Analysis
Alvimopan has a molecular formula of C25H32N2O4 and an average molecular weight of 424.53 . It is a small molecule and belongs to the class of synthetic organic compounds .
Physical And Chemical Properties Analysis
Alvimopan has a molecular weight of 424.53 . It is a solid at room temperature and has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 684.1±55.0 °C at 760 mmHg and a vapour pressure of 0.0±2.2 mmHg at 25°C .
Scientific Research Applications
1. Postoperative Ileus After Major Abdominal Surgery
- Application : Alvimopan is used to accelerate the time to upper and lower gastrointestinal recovery following major abdominal surgeries .
- Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
- Results : Clinical trials have shown that Alvimopan can decrease the time to hospital discharge by about one day for patients undergoing major abdominal surgery .
2. Postoperative Ileus After Bowel Resection
- Application : Alvimopan is used to help restore normal bowel function in patients who have just had bowel resection surgery .
- Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
- Results : Alvimopan has been shown to decrease the time to hospital discharge by about one day for patients undergoing bowel resection with primary anastomosis .
3. Postoperative Ileus After Simple Hysterectomy
- Application : Alvimopan has been shown to improve the time to first bowel movement in women following simple total abdominal hysterectomy .
- Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
- Results : Alvimopan has been shown to improve the time to first bowel movement in women following simple total abdominal hysterectomy .
4. Reduction of Opioid Side Effects
- Application : Alvimopan is used to reduce the side effects of opioids without reducing their pain-relieving effects .
- Method : Alvimopan is administered orally. The dosage and frequency depend on the patient’s condition and the type of opioid being used .
- Results : Alvimopan has been shown to effectively reduce the side effects of opioids, improving patient comfort and satisfaction .
5. Restoration of Normal Digestive Function
- Application : Alvimopan is used to aid in the restoration of normal digestive function after a patient’s partial bowel resection .
- Method : Alvimopan is administered orally 2 hours before surgery and twice daily thereafter until discharge or for up to seven days .
- Results : Alvimopan has been shown to help the bowel recover more quickly after bowel surgery, so that patients can eat solid foods and have regular bowel movements .
6. Reduction of Opioid Side Effects
- Application : Alvimopan is used to reduce the side effects of opioids without reducing their pain-relieving effects .
- Method : Alvimopan is administered orally. The dosage and frequency depend on the patient’s condition and the type of opioid being used .
- Results : Alvimopan has been shown to effectively reduce the side effects of opioids, improving patient comfort and satisfaction .
Safety And Hazards
Alvimopan should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is recommended to ensure adequate ventilation and remove all sources of ignition in case of a spill or leak . It is also important to note that alvimopan is available only through a restricted program for short-term use (15 doses) due to the potential risk of myocardial infarction with long-term use .
properties
IUPAC Name |
2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-JVFUWBCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |
Record name | Alvimopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60166035 | |
Record name | Alvimopan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alvimopan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |
Record name | Alvimopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALVIMOPAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alvimopan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alvimopan competitively binds to mu-opioid receptor in the gastrointestinal tract but, unlike methylnaltrexone which relies upon it ionic charge, alvimopan owes its selectivity for peripheral receptors to its pharmacokinetics. Alvimopan binds to peripheral mu-receptors with a Ki of 0.2 ng/mL., Alvimopan is a selective antagonist of the cloned human mu-opioid receptor with a Ki of 0.4 nM (0.2 ng/mL) and no measurable opioid-agonist effects in standard pharmacologic assays. The dissociation of (3)H-alvimopan from the human mu-opioid receptor is slower than that of other opioid ligands, consistent with its higher affinity for the receptor. At concentrations of 1 to 10 uM, alvimopan demonstrated no activity at any of over 70 non-opioid receptors, enzymes, and ion channels., Following oral administration, alvimopan antagonizes the peripheral effects of opioids on gastrointestinal motility and secretion by competitively binding to gastrointestinal tract mu-opioid receptors. The antagonism produced by alvimopan at opioid receptors is evident in isolated guinea pig ileum preparations where alvimopan competitively antagonizes the effects of morphine on contractility. Alvimopan achieves this selective gastrointestinal opioid antagonism without reversing the central analgesic effects of mu-opioid agonists., This study characterized the pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, its metabolite, ADL 08-0011, and methylnaltrexone. The activities of the compounds were investigated with respect to human or guinea pig opioid receptor binding and function in recombinant cell lines and mechanical responsiveness of the guinea pig ileum. Alvimopan and ADL 08-0011 had higher binding affinity than methylnaltrexone at human mu opioid receptors (pK (i) values of 9.6, 9.6, and 8.0, respectively). The compounds had different selectivities for the mu receptor over human delta and guinea pig kappa opioid receptors. ADL 08-0011 had the highest mu receptor selectivity. With respect to their mu opioid receptor functional activity ([(35)S]GTPgammaS incorporation), methylnaltrexone had a positive intrinsic activity, consistent with partial agonism, unlike alvimopan and ADL 08-0011, which had negative intrinsic activities. Alvimopan, ADL 08-0011, and methylnaltrexone antagonized inhibitory responses mediated by the mu opioid agonist, endomorphin-1 (pA (2) values of 9.6, 9.4, and 7.6, respectively) and by U69593, a kappa opioid agonist (pA (2) values of 8.4, 7.2, and 6.7, respectively). In morphine-naive guinea pig ileum, methylnaltrexone reduced, while alvimopan and ADL 08-0011 increased, the amplitude of electrically evoked contractions and spontaneous mechanical activity. In tissue from morphine-dependent animals, alvimopan and ADL 08-0011 increased spontaneous activity to a greater degree than methylnaltrexone. The data suggested that alvimopan-induced contractions resulted predominantly from an interaction with kappa opioid receptors. It is concluded that alvimopan, ADL 08-0011, and methylnaltrexone differ in their in vitro pharmacological properties, particularly with respect to opioid receptor subtype selectivity and intrinsic activity. | |
Record name | Alvimopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALVIMOPAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Alvimopan | |
CAS RN |
156053-89-3, 170098-38-1 | |
Record name | Alvimopan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alvimopan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvimopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvimopan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | ALVIMOPAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ALVIMOPAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alvimopan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Citations
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